molecular formula C15H20F2N2O2 B6583333 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide CAS No. 1421450-55-6

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide

Cat. No. B6583333
CAS RN: 1421450-55-6
M. Wt: 298.33 g/mol
InChI Key: RYYNINLPXARHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide (DFMPB) is a novel compound with unique properties and potential applications in a variety of scientific fields. DFMPB is a member of the piperidine family, which is a group of compounds that are known for their diverse range of biochemical and physiological effects. DFMPB is a highly versatile compound, as it has been used for a wide range of scientific research applications, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has been used in a variety of scientific research applications. For example, it has been used in the synthesis of drugs, as it has been shown to be a good substrate for drug synthesis. Additionally, 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has been used in biochemical and physiological studies, as it has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is not fully understood. However, it is believed that the compound acts as an agonist at certain receptors in the body, which leads to a variety of biochemical and physiological effects. Specifically, 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has been shown to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. Additionally, 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide in laboratory experiments is its solubility in organic solvents. This makes it easier to work with and allows for more precise measurements. Additionally, 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is relatively inexpensive and widely available, making it a cost-effective option for laboratory experiments. However, one of the main limitations of using 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is its lack of specificity. This means that it can bind to multiple receptors, which can lead to unexpected results.

Future Directions

There are a number of potential future directions for the use of 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide in scientific research. For example, it could be used to study the role of the serotonin 5-HT1A receptor in various neurological disorders, such as anxiety and depression. Additionally, 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide could be used to study the effects of environmental toxins on the body, as it has been shown to have anti-inflammatory and neuroprotective effects. Finally, 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide could be used to develop new drugs, as it has been shown to be a good substrate for drug synthesis.

Synthesis Methods

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide can be synthesized through a variety of methods. The most common method is the reaction of 2,4-difluorobenzaldehyde with 1-(2-methoxyethyl)piperidine in an organic solvent. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a white solid that is soluble in organic solvents.

properties

IUPAC Name

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-21-9-8-19-6-4-12(5-7-19)18-15(20)13-3-2-11(16)10-14(13)17/h2-3,10,12H,4-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYNINLPXARHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.